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molecular formula C9H9BrN2O2S B8634130 Ethyl 6-(bromomethyl)imidazo[2,1-b]thiazole-5-carboxylate CAS No. 1228828-36-1

Ethyl 6-(bromomethyl)imidazo[2,1-b]thiazole-5-carboxylate

Cat. No. B8634130
M. Wt: 289.15 g/mol
InChI Key: RUNMRQIIEIASMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318928B2

Procedure details

To a stirred solution of Step 1 intermediate (2.60 g, 12.366 mmol) and azobisisobutyronitrile (AIBN) (0.041 g, 0.247 mmol) in carbon tetrachloride (40 mL) at reflux temperature was added N-bromosuccinimide (2.40 g, 13.602 mmol). After refluxing for 18 h, the reaction mixture was cooled to room temperature and diluted with ethyl acetate (200 mL) and water (100 mL). The layers were separated. Aqueous layer was extracted with ethyl acetate (2×50 mL) and the combined organic layers were washed with brine (2×50 mL), dried (Na2SO4) and filtered. The filtrate was concentrated under reduced pressure. The residue obtained after the evaporation of the solvent was purified by silica gel column chromatography using 5% ethyl acetate in petroleum ether to obtain 1.95 g of the product as a white solid; 1H NMR (300 MHz, DMSO-d6) δ 1.36 (t, J=6.6 Hz, 3H), 4.36 (q, J=7.2 Hz, 2H), 4.85 (s, 2H), 7.52 (d, J=4.5 Hz, 1H), 8.10 (d, J=4.5 Hz, 1H); ESI-MS (m/z) 291.58 (MH)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.041 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]2[N:8]([C:9]=1[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:7]=[CH:6][S:5]2.N(C(C)(C)C#N)=NC(C)(C)C#N.[Br:27]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OCC)(=O)C.O>[Br:27][CH2:1][C:2]1[N:3]=[C:4]2[N:8]([C:9]=1[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:7]=[CH:6][S:5]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=C2SC=CN2C1C(=O)OCC
Name
intermediate
Quantity
2.6 g
Type
reactant
Smiles
Name
Quantity
0.041 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was extracted with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
after the evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrCC=1N=C2SC=CN2C1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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